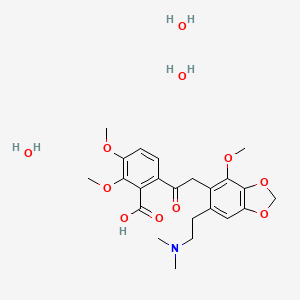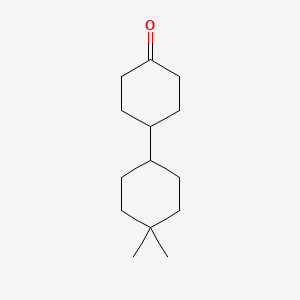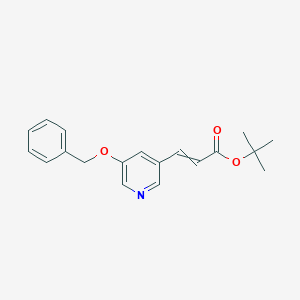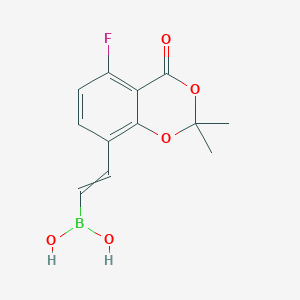![molecular formula C15H20O5 B14788097 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14788097.png)
2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is an organic compound that features a methoxyphenyl group and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and tert-butyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and tert-butyl acetoacetate in the presence of a base such as sodium ethoxide.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and hydrolysis reactions.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-(4-Hydroxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid.
Reduction: Formation of 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to inflammation, microbial growth, or other physiological processes.
相似化合物的比较
Similar Compounds
2-(4-Hydroxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid: Similar structure with a hydroxyl group instead of a methoxy group.
2-(4-Methoxyphenyl)-4-oxobutanoic acid: Lacks the tert-butyl group.
2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-hydroxybutanoic acid: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C15H20O5 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-13(16)9-12(14(17)18)10-5-7-11(19-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,18) |
InChI 键 |
UMIQAWPNUIBHGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)


![[1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14788025.png)




![5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine](/img/structure/B14788070.png)

![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)

![calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14788086.png)
